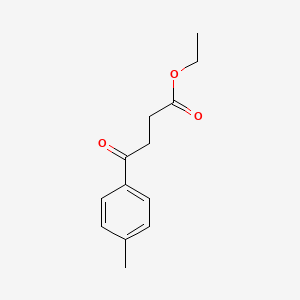

Ethyl 4-(4-methylphenyl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-methylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Ethyl 4-(4-Methylphenyl)-4-Oxobutyrate, also known as Ethyl 4-oxo-4-(p-tolyl)butanoate or Ethyl 4-(4-methylphenyl)-4-oxobutanoate, is a complex organic compound. Compounds with similar structures have been found to interact with various proteins and enzymes .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-stacking . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

For instance, some compounds with an indole structure have been found to exhibit diverse biological activities, affecting pathways related to viral replication, inflammation, cancer, and more .

Pharmacokinetics

For example, 4-Methylaminorex, a stimulant drug of the 2-amino-5-aryloxazoline class, has a bioavailability of 62% oral; 79% nasal; 91 - 93.5% smoked; 100% IV .

Result of Action

For instance, 4-Methylaminorex has effects comparable to methamphetamine but with a longer duration .

Actividad Biológica

Ethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as Ethyl 4-oxo-4-(p-tolyl)butanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H16O3 and a molecular weight of approximately 232.27 g/mol. The compound features an ethyl ester functional group, a ketone moiety, and a para-substituted methylphenyl ring, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 232.27 g/mol |

| Functional Groups | Ethyl ester, Ketone |

| Structural Features | Para-substituted phenyl ring |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Compounds with similar structures have been shown to affect multiple biochemical pathways, including those involved in inflammation, cancer progression, and apoptosis. The mode of action typically involves non-covalent interactions such as hydrogen bonding and π-stacking with target proteins and enzymes.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, research indicated that derivatives of this compound showed significant antiproliferative effects against breast cancer cells by inducing apoptosis through modulation of apoptotic markers such as Bcl-2 and Bax .

Case Study: Antitumor Activity

A study evaluated the antitumor activity of related compounds against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a significant reduction in tumor cell viability (100% inhibition) when treated with the compound, alongside enhanced antioxidant activity and minimal toxicity to liver and kidney tissues .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism. Preliminary findings suggest that it exhibits moderate antibacterial activity against various strains .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Propiedades

IUPAC Name |

ethyl 4-(4-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)9-8-12(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHSFGIXTQENJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288662 |

Source

|

| Record name | Ethyl 4-(4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-61-6 |

Source

|

| Record name | 6942-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.